molecular formula C6H7N5O B2829330 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol CAS No. 13223-34-2

3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No.: B2829330
CAS No.: 13223-34-2
M. Wt: 165.156
InChI Key: ZWOCJUJCHRHDAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another approach utilizes microwave-mediated, catalyst-free conditions to synthesize triazolopyrimidines from enaminonitriles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and mechanochemical methods suggests potential for scalable and eco-friendly production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit significant biological activities .

Properties

IUPAC Name

3-amino-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-2-4(12)11-5(7)9-10-6(11)8-3/h2H,1H3,(H2,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJTVRPKKVSPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=NNC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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